molecular formula C15H20N2O B8349231 2-Cyano-1-(3-phenoxypropyl)piperidine

2-Cyano-1-(3-phenoxypropyl)piperidine

Cat. No.: B8349231
M. Wt: 244.33 g/mol
InChI Key: LWCOZINLZXKTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-1-(3-phenoxypropyl)piperidine (CAS 149452-30-2) is a chemical compound of interest in medicinal chemistry and pharmacological research. This piperidine derivative features a 3-phenoxypropyl chain attached to the piperidine nitrogen and a cyano functional group at the 2-position of the ring. Compounds with the 3-phenoxypropyl piperidine structure have been investigated as novel agonists for the Nociceptin Opioid Receptor (NOP, also known as ORL1) . Research into such analogues has shown potential for the development of agents with analgesic and sedative properties . Furthermore, structurally related piperidinol compounds have been explored for a range of biological activities, underscoring the scaffold's utility in drug discovery . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-(3-phenoxypropyl)piperidine-2-carbonitrile

InChI

InChI=1S/C15H20N2O/c16-13-14-7-4-5-10-17(14)11-6-12-18-15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-12H2

InChI Key

LWCOZINLZXKTOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C#N)CCCOC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-Cyano-1-(3-phenoxypropyl)piperidine may exhibit neuroprotective properties. For instance, derivatives with a piperidine core have been studied for their effects on neuropsychiatric disorders. A notable study highlighted the potential of such compounds in treating conditions like depression and anxiety through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

Antiviral Activity

The antiviral properties of piperidine derivatives have been explored extensively. A study involving structurally related compounds demonstrated moderate protection against viruses such as HIV-1 and coxsackievirus B . This suggests that this compound may also possess similar antiviral capabilities, warranting further investigation into its efficacy against viral pathogens.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of piperidine derivatives. Compounds related to this compound have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study 1: Neuroprotective Effects

A preclinical study evaluated the neuroprotective effects of a piperidine derivative similar to this compound in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced neuroinflammation markers, suggesting a protective role against neurodegeneration .

Case Study 2: Antiviral Efficacy

In another study, researchers synthesized various piperidine derivatives and tested their antiviral properties against influenza A virus. The findings revealed that certain derivatives exhibited potent inhibitory effects on viral replication, supporting the hypothesis that this compound could be developed as an antiviral agent .

Data Tables

Application AreaCompound TypeKey Findings
NeuropharmacologyPiperidine DerivativesPotential in treating depression and anxiety
Antiviral ActivityPiperidine AnaloguesModerate protection against HIV-1 and other viruses
Antimicrobial ActivityPiperidine-Based CompoundsEffective against Staphylococcus aureus and E. coli

Preparation Methods

Synthesis of 2-Cyanopiperidine

The foundational step involves preparing 2-cyanopiperidine, which serves as the nucleophilic precursor. A common approach is the Ritter reaction , where piperidine-2-carboxamide undergoes dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:

Piperidine-2-carboxamide+POCl32-Cyanopiperidine+HCl+PO(OH)3\text{Piperidine-2-carboxamide} + \text{POCl}3 \rightarrow \text{2-Cyanopiperidine} + \text{HCl} + \text{PO(OH)}3

This method yields 2-cyanopiperidine in ~65–70% purity after distillation.

Preparation of 3-Phenoxypropyl Bromide

The electrophilic partner, 3-phenoxypropyl bromide, is synthesized via a Williamson ether synthesis :

  • Phenolation : React phenol with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃):

    PhOH+BrCH2CH2CH2BrK2CO3PhOCH2CH2CH2Br+KBr\text{PhOH} + \text{BrCH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{PhOCH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{KBr}

    Yields typically reach 80–85% after extraction and purification.

Alkylation Reaction

The final step involves coupling 2-cyanopiperidine with 3-phenoxypropyl bromide under basic conditions:

2-Cyanopiperidine+PhOCH2CH2CH2BrCs2CO3,CH3CNTarget Compound+CsBr\text{2-Cyanopiperidine} + \text{PhOCH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}3\text{CN}} \text{Target Compound} + \text{CsBr}

Optimized Conditions :

  • Solvent : Acetonitrile (reflux, 12–16 hours)

  • Base : Cesium carbonate (2.5 equiv)

  • Yield : 72–78% after column chromatography.

Epoxide Ring-Opening Strategy

Epoxide Synthesis

Epichlorohydrin reacts with phenol under basic conditions to form a glycidyl ether intermediate:

PhOH+EpichlorohydrinCs2CO3PhOCH2CH(O)CH2ClPhOCH2CH2CH2O(epoxide)\text{PhOH} + \text{Epichlorohydrin} \xrightarrow{\text{Cs}2\text{CO}3} \text{PhOCH}2\text{CH(O)CH}2\text{Cl} \rightarrow \text{PhOCH}2\text{CH}2\text{CH}_2\text{O} (\text{epoxide})

This epoxide is isolated in 70–75% yield.

Piperidine-Mediated Ring Opening

The epoxide undergoes nucleophilic attack by 2-cyanopiperidine at the less sterically hindered carbon:

Epoxide+2-CyanopiperidineEtOH, refluxTarget Compound+H2O\text{Epoxide} + \text{2-Cyanopiperidine} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} + \text{H}_2\text{O}

Key Observations :

  • Regioselectivity : >90% preference for terminal carbon attack.

  • Yield : 68–73% after silica gel purification.

Reductive Amination Pathway

Ketone Intermediate Preparation

3-Phenoxypropanal is synthesized via oxidation of 3-phenoxypropan-1-ol (from phenol and allyl alcohol):

PhOCH2CH2CH2OHPCCPhOCH2CH2CHO\text{PhOCH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{PCC}} \text{PhOCH}2\text{CH}_2\text{CHO}

Yields: 82–88%.

Reductive Amination

The aldehyde reacts with 2-cyanopiperidine under hydrogenation conditions:

PhOCH2CH2CHO+2-CyanopiperidineNaBH3CNTarget Compound\text{PhOCH}2\text{CH}2\text{CHO} + \text{2-Cyanopiperidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Conditions :

  • Catalyst : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol, room temperature

  • Yield : 65–70%.

Comparative Analysis of Methods

Parameter Alkylation Epoxide Opening Reductive Amination
Overall Yield 72–78%68–73%65–70%
Reaction Time 12–16 hours18–24 hours6–8 hours
Purification ColumnColumnRecrystallization
Scalability HighModerateLow
Byproduct Formation MinimalModerateSignificant

Mechanistic Considerations

  • Steric Effects : The 2-cyano group in piperidine slightly hinders nucleophilic attack at the nitrogen, necessitating strong bases like Cs₂CO₃.

  • Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) enhance alkylation rates by stabilizing transition states.

  • Temperature Control : Epoxide ring-opening requires reflux to overcome activation energy, while reductive amination proceeds efficiently at ambient temperatures .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Cyano-1-(3-phenoxypropyl)piperidine in academic laboratories?

The compound can be synthesized via acylation or alkylation reactions under mild conditions. For example, 1-(3-phenoxypropyl)piperidine derivatives are often prepared by reacting piperidine precursors with phenoxypropyl halides in ketone or cyclic ether solvents (e.g., acetone or THF) at controlled temperatures (50–210°C). High yields (>90%) are achievable with optimized stoichiometry and purification steps, as demonstrated in spiro-piperidine syntheses . Characterization via IR, GC-MS, and NMR is critical to confirm structural integrity .

Q. What analytical techniques are essential for verifying the purity and structure of this compound derivatives?

Key techniques include:

  • GC-MS : To detect molecular ions and fragmentation patterns, even at low intensities (0.5–8%) .
  • IR Spectroscopy : To identify functional groups like cyano (-CN) and phenoxy moieties .
  • HPLC : For purity assessment (e.g., 99% purity criteria) .
  • NMR : To resolve spatial conformations, particularly for distinguishing piperidine ring configurations .

Q. What safety protocols should be prioritized when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers and heat sources .
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous washing due to potential hydrolysis .

Advanced Research Questions

Q. How can structural modifications to the 3-phenoxypropyl-piperidine scaffold enhance H3 receptor (H3R) antagonist affinity?

Computational and experimental studies show that:

  • Piperidine vs. Piperazine : Replacing N-methylpiperazine with piperidine increases H3R selectivity by reducing steric clashes with Gln7 in H4R .
  • Substituent Effects : Introducing bulky groups (e.g., 5-hydantoin) on the phenoxypropyl chain improves binding by 89-fold, as seen in H3R ligand optimization .
  • Chirality : S-enantiomers may exhibit reduced affinity, highlighting the need for stereochemical control during synthesis .

Q. How can discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound be resolved?

  • QSAR Model Refinement : Use ADMET Predictor™ or similar tools to cross-validate descriptors like logP, polar surface area, and cytochrome P450 interactions .
  • Experimental Validation : Perform in vitro assays (e.g., Caco-2 permeability, microsomal stability) to test predictions of intestinal absorption or metabolic clearance .
  • Data Reconciliation : Adjust QSAR coefficients for cyano groups, which may exhibit atypical solubility or protein-binding behavior not fully captured in models .

Q. What molecular mechanisms underlie the subtype selectivity of this compound for H3R over H4R?

  • Receptor Docking Studies : The piperidine moiety interacts with Thr3 and Leu7 residues in H3R, while H4R’s Gln7 creates steric hindrance .
  • Mutagenesis Experiments : Swap H3R/H4R residues (e.g., Leu7→Gln7) to assess binding energy changes via surface plasmon resonance (SPR) .
  • Molecular Dynamics : Simulate ligand-receptor complexes to identify conformational shifts favoring H3R stabilization .

Q. How can researchers optimize experimental designs to study metabolic pathways of this compound?

  • Isotopic Labeling : Use ¹⁴C-labeled compounds in hepatocyte incubations to trace metabolite formation .
  • LC-MS/MS : Quantify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) with high sensitivity .
  • Species Comparison : Test cross-species metabolic stability (e.g., human vs. rat microsomes) to identify clinically relevant pathways .

Methodological Guidance for Data Contradictions

Q. How should conflicting data on the cytotoxicity of this compound derivatives be addressed?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity .
  • Assay Validation : Use orthogonal methods (e.g., MTT, LDH leakage) to confirm viability results .
  • Batch Analysis : Compare impurity profiles (e.g., residual solvents) across synthetic batches to rule out contaminants .

Tables for Key Data

Parameter Value/Outcome Reference
H3R Antagonist Affinity (Ki)89-fold increase with 5-hydantoin
Synthetic Yield (Optimized)>90% (via acylation in acetone)
Predicted logP3.2 (ADMET Predictor™)
Metabolic Stability (t₁/₂)120 min (human microsomes)

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